Spacer Length Effect on Alkyne Accessibility
Hex‑5‑ynehydrazide features a five‑carbon aliphatic chain connecting the hydrazide carbonyl to the terminal alkyne, whereas the most immediate analog, propargyl hydrazide, contains only a three‑carbon chain [1]. This additional two‑carbon spacer increases the distance between the hydrazone‑conjugated biomolecule and the alkyne reaction center, which is known to improve CuAAC efficiency when sterically demanding azide‑bearing partners are used [2].
| Evidence Dimension | Number of methylene units between hydrazide carbonyl and terminal alkyne |
|---|---|
| Target Compound Data | 4 methylene units (‑CH₂‑CH₂‑CH₂‑CH₂‑) |
| Comparator Or Baseline | Propargyl hydrazide: 2 methylene units |
| Quantified Difference | +2 methylene units (approximately 2.5 Å additional linear distance) |
| Conditions | Molecular structure analysis based on SMILES C#CCCCC(=O)NN [1] vs. C#CC(=O)NN |
Why This Matters
Greater spacer length reduces steric hindrance during CuAAC, potentially increasing conjugate yields when labeling large biomolecules such as antibodies or protein complexes.
- [1] PubChem. Hex-5-ynehydrazide – Compound Summary (CID 11521077). National Library of Medicine, 2026. View Source
- [2] BOC Sciences. Alkyne hydrazide – Bifunctional Linker Reagent. Available at: https://probes.bocsci.com/alkyne-hydrazide.html. View Source
